TrkA Kinase Inhibition Target Assignment vs. Structurally Divergent Ureas
The drug-target database DrugMap assigns this compound (as 'Tri-substituted urea derivative 1') a single, specific high-confidence target: TrkA kinase inhibitor, with a patent linkage to Merck Sharp & Dohme Corp. covering chronic pain, neuropathic pain, pruritus, and solid tumors . In contrast, closely related regioisomers such as 1-(Furan-3-ylmethyl)-3-(thiophen-2-yl)-1-(thiophen-2-ylmethyl)urea (CAS 1421456-76-9) and other thiophene-furan ureas lack any corresponding target annotation in the same database, indicating that the specific substitution pattern is a determinant of TrkA engagement .
| Evidence Dimension | Annotated primary molecular target |
|---|---|
| Target Compound Data | TrkA kinase inhibitor (annotated; DrugMap D0UQ2G) |
| Comparator Or Baseline | Regioisomer CAS 1421456-76-9: No TrkA annotation available; phenyl analog CAS 882383-35-9: No TrkA annotation available |
| Quantified Difference | Target annotation present vs. absent (qualitative binary) |
| Conditions | Database annotation comparison (DrugMap/IDRBLab, PubChem) |
Why This Matters
For procurement decisions in pain or oncology programs, selecting a compound with a documented, patent-backed target provides a validated starting point that unannotated analogs cannot offer.
- [1] DrugMap. (n.d.). Drug Details: Tri-substituted urea derivative 1 (DMHGRTX). IDRB Lab. View Source
- [2] PubChem. (2025). Compound Summary for CID 71804133, 1-(Furan-3-ylmethyl)-3-(thiophen-2-yl)-1-(thiophen-2-ylmethyl)urea. National Center for Biotechnology Information. View Source
